molecular formula C18H16FNO5 B12158729 (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B12158729
M. Wt: 345.3 g/mol
InChI Key: KTSLUTHLWIYOQV-UHFFFAOYSA-N
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Description

(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a specialty chemical compound designed for advanced pharmaceutical and antimicrobial research. Its molecular architecture, featuring a fluorophenyl group and a hydroxymethylidene furan moiety fused to a pyrrolidine-2,3-dione core, suggests potential for diverse biological interactions. Structural analogs of this compound, particularly those based on five-membered heterocycles like furan and thiophene, are actively investigated as novel antimycobacterial agents . Research on related nitrofuran and nitrothiophene derivatives indicates that such compounds can function as prodrugs, activated by specific bacterial nitroreductase enzymes (e.g., Ddn) within Mycobacterium tuberculosis . This reductive activation, crucial for the anti-infective activity of clinical candidates like Delamanid and Pretomanid, leads to the generation of active metabolites that disrupt bacterial metabolic pathways . The specific stereoelectronic properties imparted by its substituents make this compound a valuable scaffold for exploring structure-activity relationships in medicinal chemistry. It serves as a key intermediate for researchers designing and synthesizing new chemical entities aimed at overcoming drug resistance and targeting latent bacterial infections .

Properties

Molecular Formula

C18H16FNO5

Molecular Weight

345.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H16FNO5/c1-24-10-8-20-15(11-4-6-12(19)7-5-11)14(17(22)18(20)23)16(21)13-3-2-9-25-13/h2-7,9,15,22H,8,10H2,1H3

InChI Key

KTSLUTHLWIYOQV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Core Strategy

This method leverages the reactivity of ethyl 2,4-dioxovalerate, aromatic aldehydes, and amines to form the pyrrolidine-2,3-dione scaffold. The reaction proceeds via a three-component condensation, followed by cyclization and dehydration.

Table 1: Reagents and Conditions for MCR

ComponentRoleExample Reagents
KetoneForms dione coreEthyl 2,4-dioxovalerate
AldehydeIntroduces 4-fluorophenyl group4-Fluorobenzaldehyde
AmineIntroduces 2-methoxyethyl group2-Methoxyethylamine
CatalystFacilitates condensationGlacial acetic acid (10–20 mol%)
SolventReaction mediumEthanol, dichloromethane, or DMF
TemperatureReaction controlReflux (80–100°C) or room temperature

Mechanistic Pathway

  • Condensation : Ethyl 2,4-dioxovalerate reacts with 4-fluorobenzaldehyde to form a β-hydroxy ketone intermediate.

  • Amination : The intermediate undergoes nucleophilic attack by 2-methoxyethylamine, forming a Schiff base.

  • Cyclization : Intramolecular dehydration yields the pyrrolidine-2,3-dione core.

  • Stereochemical Control : Acidic conditions favor the trans (4E) configuration via keto-enol tautomerism.

Table 2: Reported Yields for Analogous Reactions

Reaction TypeYield (%)ConditionsSource
Three-component MCR45–77Ethanol, reflux, 4–7 hours
Stepwise condensation81–96Ethanol, ionic liquid catalyst

Stepwise Synthesis via Claisen-Schmidt Condensation

Route Design

This method separates the synthesis of key intermediates:

  • Furan-2-carbonyl derivative : Prepared via oxidation of furan or condensation of furan-2-carbaldehyde.

  • 4-Fluorophenyl enamine : Formed by reacting 4-fluorobenzaldehyde with 2-methoxyethylamine.

Key Steps

  • Furan-2-carbonyl Intermediate :

    • Method : Condensation of furan-2-carbaldehyde with ethyl 2,4-dioxovalerate under acidic conditions.

    • Conditions : Ethanol, reflux, 1 hour.

    • Yield : ~96% (analogous tetronic acid).

  • Enamine Formation :

    • Reaction : 4-Fluorobenzaldehyde + 2-methoxyethylamine → 4-fluorophenyl enamine.

    • Conditions : Dichloromethane, room temperature, catalytic acid (e.g., H₂SO₄).

  • Cyclization :

    • Reaction : Enamine + furan-2-carbonyl → pyrrolidine-2,3-dione.

    • Conditions : Ethanol, 80°C, 7 hours.

Optimization Strategies

Solvent and Catalyst Selection

ParameterPreferred OptionRationale
SolventEthanol or DMFPolar aprotic solvents stabilize intermediates
CatalystGlacial acetic acidLowers activation energy for condensation
Temperature80–100°CBalances reaction rate and selectivity

Purification Techniques

MethodPurposeEfficiency
Column chromatographyRemove byproductsHigh purity (>95%)
RecrystallizationFinal purificationEnhances crystal quality

Stereochemical Control

The (4E) configuration arises from:

  • Thermal Stability : Trans isomers are more stable at elevated temperatures.

  • Acid Catalysis : Protonation of the carbonyl oxygen directs enol formation to favor trans geometry.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Multi-component MCRAtom economy, fewer stepsModerate yields (45–77%)
Stepwise synthesisHigher yields (81–96%), better controlRequires intermediate isolation

Critical Research Findings

  • Tautomerism : The 3-pyrroline-2-one intermediate exists as a mixture of tautomers, but the E-configuration dominates in the final product.

  • Solvent Effects : Ethanol enhances reaction rates due to hydrogen bonding with intermediates.

  • Catalyst Impact : Ionic liquids (e.g., [bmIm]OH) improve yields in green chemistry protocols .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylidene group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for studying protein-ligand interactions.

Medicine

In medicinal chemistry, (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although detailed studies are required to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. The exact pathways and molecular targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Features
Target Compound (Not specified) 4-Fluorophenyl, furan-2-yl(hydroxy)methylidene, 2-methoxyethyl Not provided Not provided Furan ring introduces π-π interactions; fluorophenyl enhances stability.
(4E)-5-(4-Fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione 4-Fluorophenyl, 4-methylphenyl, pyridin-3-ylmethyl C24H19FN2O3 402.42 Pyridine substituent may enhance CNS penetration.
(4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione 4-Chlorophenyl, 3,4-dimethoxyphenyl, 3-methoxypropyl C23H24ClNO6 445.89 Chlorine and methoxy groups increase lipophilicity and electron density.
(4E)-1-[2-(Dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione 3-Methoxyphenyl, 3,4,5-trimethoxyphenyl, dimethylaminoethyl C25H29N2O7 475.51 Multiple methoxy groups improve solubility; dimethylaminoethyl aids protonation.
Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., F, Cl) : Improve metabolic stability and target binding .
  • Methoxy Groups : Enhance solubility but may reduce membrane permeability due to increased polarity .
  • Heteroaromatic Substituents (e.g., furan, pyridine) : Facilitate π-π stacking interactions with biological targets .

Biological Activity

The compound (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a pyrrolidine derivative with potential pharmacological applications. Its unique structure, featuring a fluorophenyl group and a furan moiety, suggests diverse biological activities, particularly in cancer therapy and antimicrobial action. This article reviews the existing literature on its synthesis and biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C18H20F1N1O4C_{18}H_{20}F_{1}N_{1}O_{4} with a molecular weight of approximately 341.36 g/mol. The structure can be represented as follows:

 4E 5 4 fluorophenyl 4 furan 2 yl hydroxy methylidene 1 2 methoxyethyl pyrrolidine 2 3 dione\text{ 4E 5 4 fluorophenyl 4 furan 2 yl hydroxy methylidene 1 2 methoxyethyl pyrrolidine 2 3 dione}

Synthesis

The synthesis of the compound involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes:

  • Formation of the Pyrrolidine Ring : Utilizing cyclization reactions.
  • Introduction of the Furan Moiety : Achieved through condensation reactions.
  • Fluorination : Incorporation of the fluorine atom into the phenyl ring.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including:

  • Breast Cancer : IC50 values ranging from 10 to 20 µM.
  • Colon Cancer : Notable inhibition observed at concentrations as low as 5 µM.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HT-29 (Colon)5G1 phase arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : MIC of 64 µg/mL.

These findings suggest that it may serve as a lead compound for developing new antimicrobial agents.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanistic Studies

Mechanistic investigations indicate that the compound may inhibit specific enzymes involved in nucleotide synthesis pathways, which are crucial for both cancer cell proliferation and microbial growth. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Case Studies

  • In Vivo Studies : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups.
  • Synergistic Effects : When combined with standard chemotherapy agents like doxorubicin, enhanced antiproliferative effects were observed, suggesting potential for combination therapies.

Q & A

Q. What are the optimal synthetic routes for preparing (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione?

Methodological Answer: The synthesis typically involves multi-step organic reactions , starting with the preparation of the pyrrolidine-2,3-dione core. Key steps include:

  • Functionalization of the pyrrolidine ring : Introduce substituents (e.g., 4-fluorophenyl) via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) .
  • Formation of the furan-2-yl(hydroxy)methylidene moiety : Achieved through condensation reactions using furfural derivatives and hydroxylamine, often catalyzed by acids (e.g., HCl) or bases (e.g., sodium ethoxide) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in solvents like ethanol/dichloromethane mixtures ensures >95% purity .
    Critical Parameters : Reaction temperatures (60–100°C), solvent choice (e.g., toluene for solubility), and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yield optimization .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm confirm aromatic protons (4-fluorophenyl), while δ 4.2–4.5 ppm signals correspond to the methoxyethyl group .
    • ¹³C NMR : Carbonyl resonances (C=O) at ~170–175 ppm validate the pyrrolidine-2,3-dione core .
  • Infrared (IR) Spectroscopy : Strong absorption at ~1650–1750 cm⁻¹ confirms C=O stretching, while O-H stretching (furan hydroxyl) appears at ~3200–3400 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the molecular ion peak ([M+H]⁺) to the theoretical mass (~371.4 g/mol for C₂₀H₁₈FNO₆) .

Advanced Research Questions

Q. What experimental strategies address low yields during the condensation step of the furan-2-yl(hydroxy)methylidene group?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group, improving condensation efficiency .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing intermediates .
  • Reaction Monitoring : Real-time FTIR or TLC (silica gel, ethyl acetate/hexane eluent) identifies byproducts early, enabling mid-reaction adjustments .
    Data-Driven Example : In analogous compounds, switching from ethanol to DMF increased yields from 45% to 72% .

Q. How do structural modifications (e.g., substituents on the furan or pyrrolidine rings) influence biological activity?

Methodological Answer:

  • Substituent Effects :
    • Fluorophenyl Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting applications .
    • Methoxyethyl Chain : Improves solubility in aqueous buffers (e.g., PBS at pH 7.4) while maintaining metabolic stability .
  • Biological Assays :
    • Enzyme Inhibition Studies : Test derivatives against kinases (e.g., MAPK) using fluorescence-based assays (IC₅₀ values correlate with furan ring electron density) .
    • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) reveal EC₅₀ shifts when the hydroxyl group is replaced with electron-withdrawing substituents .

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Computational Modeling : Molecular docking (AutoDock Vina) predicts hydrogen bonding between the furan hydroxyl and catalytic residues (e.g., Asp189 in trypsin-like proteases) .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (kₐₙ/Kd) to quantify affinity for targets like cyclooxygenase-2 (COX-2) .
  • Metabolic Pathways : LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at the pyrrolidine ring) in hepatic microsome assays, informing toxicity profiles .

Q. How can contradictory data on the compound’s antioxidant activity be resolved?

Methodological Answer: Contradictions may arise from assay conditions or sample purity. Resolution strategies:

  • Standardized Assays : Use the DPPH radical scavenging assay with strict control of pH (7.4) and temperature (25°C) to minimize variability .
  • Purity Verification : Re-test samples after HPLC purification to eliminate confounding byproducts .
  • Comparative Studies : Benchmark against known antioxidants (e.g., ascorbic acid) under identical conditions. For example, EC₅₀ values of 12 μM (this compound) vs. 8 μM (ascorbic acid) suggest moderate activity .

Q. What are the challenges in scaling up synthesis without compromising stereochemical integrity?

Methodological Answer:

  • Stereochemical Control :
    • Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-Ru complexes) during condensation steps to preserve the (4E) configuration .
    • Continuous Flow Reactors : Improve reproducibility by maintaining precise temperature (±1°C) and residence time control during scale-up .
  • Analytical Validation : Circular dichroism (CD) spectroscopy confirms retention of stereochemistry in bulk batches .

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